

solubility of 5-chlorovaleryl chloride in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Chlorovaleryl chloride*

Cat. No.: B075745

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **5-Chlorovaleryl Chloride** for Pharmaceutical and Synthetic Applications

Introduction

5-Chlorovaleryl chloride (5-CVC), with the chemical formula $C_5H_8Cl_2O$, is a bifunctional reagent of significant importance in the realms of organic synthesis, medicinal chemistry, and agrochemical development.^{[1][2][3]} Its structure incorporates both a reactive acyl chloride and a terminal alkyl chloride, making it a versatile building block for introducing the 5-chloropentanoyl moiety into molecules.^[2] This dual reactivity allows for its use as a potent acylating agent and as a linker or spacer molecule in the synthesis of complex pharmaceuticals, including protease inhibitors and intermediates for drugs like Apixaban.^{[2][4]}

Given its high reactivity, particularly its sensitivity to moisture and protic substances, a thorough understanding of its behavior in various organic solvents is paramount for any researcher or drug development professional.^{[5][6]} The choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction kinetics, side-product formation, and overall process safety. This guide provides a comprehensive overview of the solubility and compatibility of **5-chlorovaleryl chloride**, synthesizing theoretical principles with practical, field-proven insights to ensure safe and effective handling and application.

Section 1: Physicochemical and Reactive Profile

The utility and handling requirements of **5-chlorovaleryl chloride** are directly derived from its chemical structure and physical properties. The molecule's reactivity is dominated by the electrophilic carbonyl carbon of the acyl chloride group, making it susceptible to nucleophilic attack.[7][8]

Table 1: Key Physicochemical Properties of **5-Chlorovaleryl Chloride**

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₈ Cl ₂ O	[1][5][9]
Molecular Weight	155.02 g/mol	[1][5][9]
Appearance	Clear, colorless to slightly yellow liquid	[1][3][5]
Density (at 20°C)	~1.206 g/mL	[3]
Boiling Point	38-39 °C at 0.15 mm Hg	[3]
Flash Point	90 °C (194 °F)	[5][6]
Refractive Index (at 20°C)	~1.464	[3][5]
Reactivity	Moisture sensitive, corrosive	[5][6][10]

The primary chemical consideration is its behavior as an acyl chloride. Acyl chlorides are among the most reactive carboxylic acid derivatives and will readily react with any source of active hydrogen. This reactivity is the defining characteristic influencing solvent selection.[8][11]

Section 2: The Duality of Solubility and Reactivity

In classical chemistry, the principle of "like dissolves like" governs solubility. However, for highly reactive compounds like 5-CVC, this principle is secondary to chemical compatibility. The discussion of solubility must be framed within the context of the solvent's own chemical nature—specifically, whether it is protic or aprotic.

- **Protic Solvents (Reactants, Not Solvents):** Protic solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can donate a proton (H⁺). This category includes water, alcohols (methanol, ethanol), and primary or secondary amines. For

5-CVC, these are not solvents but aggressive reactants.[1][6][11] The lone pair of electrons on the oxygen or nitrogen atom will readily attack the electrophilic carbonyl carbon of the acyl chloride, leading to a vigorous, often exothermic, substitution reaction that produces 5-chlorovaleric acid, an ester, or an amide, respectively, with the corrosive byproduct hydrogen chloride (HCl).[8][12] Therefore, it is technically incorrect to speak of "dissolving" 5-CVC in these substances; one is, in fact, performing a reaction.

- Aprotic Solvents (True Solvents): Aprotic solvents lack an acidic proton and are therefore unable to act as hydrogen-bond donors. They are the only viable choice for dissolving 5-CVC without decomposition. These solvents can be further categorized by their polarity.
 - Non-polar and Moderately Polar Aprotic Solvents: These are generally the preferred choice for reactions involving 5-CVC. They effectively dissolve the molecule without engaging in chemical reactions. Examples include dichloromethane (DCM), tetrahydrofuran (THF), diethyl ether, and toluene.[11][12]
 - Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can dissolve 5-CVC. However, they must be used with caution. At elevated temperatures, 5-CVC can react with DMF to form Vilsmeier-type reagents, leading to unintended side reactions.[11]

Section 3: Solubility Profile in Common Organic Solvents

The following table provides a practical guide to the solubility and compatibility of **5-chlorovaleryl chloride**. The classifications are based on established chemical principles for acyl chlorides and available data.

Table 2: Solubility and Compatibility of **5-Chlorovaleryl Chloride**

Solvent	Type	Solubility/Compatibility Profile	Causality & Expert Insight	Reference(s)
Dichloromethane (DCM)	Aprotic	Miscible / Recommended	Inert and aprotic, DCM is a standard solvent for acyl chloride reactions. Its polarity is suitable for dissolving both the reagent and many organic substrates.	[11]
Tetrahydrofuran (THF)	Aprotic (Ether)	Miscible / Recommended	As an ether, THF is an excellent aprotic solvent for 5-CVC. Ensure the use of anhydrous THF, as peroxide formation in aged THF can pose a safety risk.	[11][12]
Toluene	Aprotic (Aromatic)	Miscible / Recommended	A non-polar aprotic solvent suitable for dissolving 5-CVC, particularly for reactions run at higher temperatures (though caution is advised).	[12]

Chloroform	Aprotic	Sparingly Soluble	While aprotic, its slightly higher polarity and potential for trace acidity make it a viable but sometimes less preferred option than DCM. [3] [13]
Acetonitrile	Aprotic (Polar)	Slightly Soluble	A polar aprotic solvent that is generally compatible. Its lower solubility compared to chlorinated solvents may be useful in specific crystallization or work-up procedures. [3] [13]
Diethyl Ether	Aprotic (Ether)	Miscible / Recommended	Similar to THF, it is an excellent inert solvent. Its high volatility must be managed. [11]
Hexanes / Heptane	Aprotic (Aliphatic)	Likely Miscible	The non-polar carbon chain of 5-CVC should allow for miscibility with non-polar alkanes. This is useful for -

			chromatographic purification.	
Dimethylformamide (DMF)	Aprotic (Polar)	Soluble / Use with Caution	Dissolves 5-CVC but can react at elevated temperatures or with certain catalysts to form reactive intermediates, leading to side products. Use at low temperatures is advised.	[11]
Water (H ₂ O)	Protic	Reactive / Incompatible	Reacts vigorously, potentially violently, to hydrolyze 5-CVC into 5-chlorovaleric acid and HCl gas. Never use as a solvent.	[1][5][8]
Methanol / Ethanol	Protic (Alcohol)	Reactive / Incompatible	Reacts rapidly via alcoholysis to form the corresponding methyl or ethyl 5-chlorovalerate ester and HCl. Never use as a solvent.	[1][6][11]

Section 4: Experimental Protocol for Solubility and Compatibility Assessment

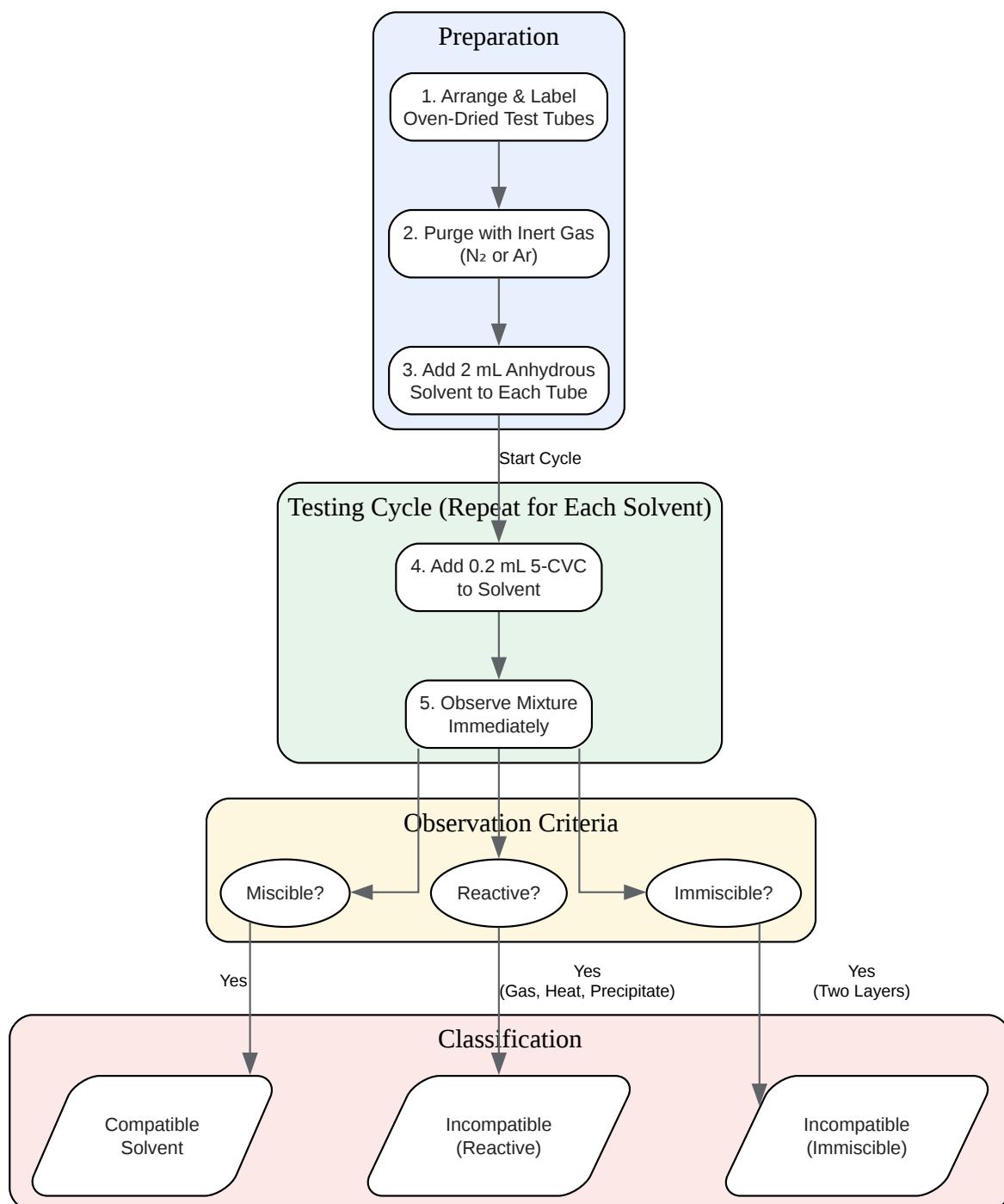
This protocol provides a self-validating system for visually determining the miscibility of 5-CVC in anhydrous organic solvents under safe laboratory conditions. The primary goal is to identify suitable inert solvents and flag any potential reactivity.

Objective: To qualitatively assess the solubility of **5-chlorovaleryl chloride** and its chemical compatibility with a range of common anhydrous organic solvents at ambient temperature.

Core Safety Directive: **5-Chlorovaleryl chloride** is corrosive, moisture-sensitive, and causes severe burns.^{[6][10]} This entire procedure must be performed in a certified chemical fume hood. Full personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or laminate), is mandatory. All glassware must be oven- or flame-dried, and the experiment should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

- **5-Chlorovaleryl chloride** (>98% purity)
- Anhydrous solvents for testing (e.g., Dichloromethane, THF, Toluene, Acetonitrile, DMF, Hexanes)
- Small, oven-dried test tubes or vials with septa
- Inert gas source (Nitrogen or Argon) with manifold
- Calibrated micropipettes or gas-tight syringes


Step-by-Step Methodology:

- Preparation of Inert Environment: Arrange 6 dry test tubes in a rack inside the chemical fume hood. Purge each test tube with a gentle stream of nitrogen or argon for several minutes to displace air and moisture. Seal with septa.

- Solvent Dispensing: Using a dry syringe, add 2.0 mL of the first anhydrous test solvent (e.g., Dichloromethane) to the corresponding labeled test tube by piercing the septum. Repeat for all 6 solvents, using a separate clean, dry syringe for each to prevent cross-contamination.
- Initial Observation: Allow the solvents to equilibrate to ambient temperature within the fume hood.
- Addition of 5-CVC: Using a gas-tight syringe, carefully draw up 0.2 mL (200 μ L) of **5-chlorovaleryl chloride**. Inject this volume dropwise into the first test tube containing Dichloromethane.
- Observation and Data Recording: Immediately observe the mixture for:
 - Miscibility: Formation of a single, clear, homogeneous phase.
 - Immiscibility: Formation of two distinct layers or a cloudy emulsion.
 - Signs of Reaction: Evolution of gas (fuming), rapid color change, formation of a precipitate, or a noticeable exothermic or endothermic event (carefully touch the outside of the tube).
- Systematic Testing: Repeat steps 4 and 5 for each of the remaining solvents. Record all observations meticulously in a laboratory notebook.

Interpretation:

- Solvents that result in a single, clear phase with no signs of reaction are deemed miscible and compatible.
- Solvents that show immiscibility are noted as such.
- Any solvent that produces gas, heat, or a precipitate is deemed reactive and incompatible for use as an inert solvent.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 5-Chlorovaleryl chloride(1575-61-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 5-Chlorovaleryl chloride | 1575-61-7 [chemicalbook.com]
- 4. 5-Chlorovaleroyl chloride-1575-61-7 [ganeshremedies.com]
- 5. 5-Chlorovaleryl Chloride CAS 1575-61-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 5-Chlorovaleryl chloride | CAS#:1575-61-7 | Chemsoc [chemsoc.com]
- 10. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vandemark.com [vandemark.com]
- 13. 5-Chlorovaleryl chloride CAS#: 1575-61-7 [m.chemicalbook.com]
- To cite this document: BenchChem. [solubility of 5-chlorovaleryl chloride in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075745#solubility-of-5-chlorovaleryl-chloride-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com